ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Description
Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate (C₉H₁₃N₃O₅, MW 243.219) is a pyrazole derivative characterized by a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 4 of the pyrazole ring, linked to an ethyl propanoate moiety via the N1 position . This compound is of interest due to the electronic interplay between its substituents: the electron-donating methoxy group and the electron-withdrawing nitro group.
Properties
IUPAC Name |
ethyl 3-(3-methoxy-4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-3-17-8(13)4-5-11-6-7(12(14)15)9(10-11)16-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJICRPGNPRJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235944 | |
| Record name | Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-79-3 | |
| Record name | Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-methoxy-4-nitro-1H-pyrazole under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Ethyl 3-(4-Iodo-3-Methyl-1H-Pyrazol-1-yl)Propanoate (C₉H₁₃IN₂O₂, MW 308.12)
- Substituents : 4-iodo and 3-methyl groups.
- The absence of nitro or methoxy groups reduces electronic polarization compared to the target compound .
- Applications: Likely used as a synthetic intermediate in organoiodine chemistry or radiopharmaceuticals.
Ethyl 3-(Bromomethyl-1-Methyl-1H-Pyrazole-4-Carboxylate) (C₉H₁₃BrN₂O₂, exact MW not provided)
- Substituents : Bromomethyl and methyl groups at pyrazole positions 4 and 1, respectively.
- Key Differences: The bromomethyl group acts as a leaving group, enabling alkylation reactions.
- Applications : Suitable for nucleophilic substitution reactions in drug discovery.
Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (C₁₉H₁₉N₅O₄, exact MW not provided)
- Substituents: Amino, hydroxy, and cyano groups on a fused pyran-pyrazole system.
- Key Differences: The hydroxy and amino groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents.
- Applications : May serve as a fluorescent probe or bioactive scaffold.
Functional Group Comparison
Biological Activity
Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Properties
This compound has the following chemical formula: . The compound features a pyrazole ring substituted with a methoxy group and a nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₅ |
| CAS Number | 1001500-79-3 |
| Molecular Weight | 227.21 g/mol |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole : The initial step involves synthesizing 3-methoxy-4-nitro-1H-pyrazole.
- Esterification : The pyrazole compound is then reacted with ethyl propanoate in the presence of a suitable catalyst to form the desired ester.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cell signaling pathways.
Research Findings
Recent studies have examined the compound's effects on various biological systems:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cell cultures.
Case Studies
A notable case study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity.
Applications
The potential applications of this compound span several fields:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infectious diseases and inflammatory conditions.
- Agricultural Use : The compound may also have applications as a pesticide or fungicide, given its effectiveness against specific pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
